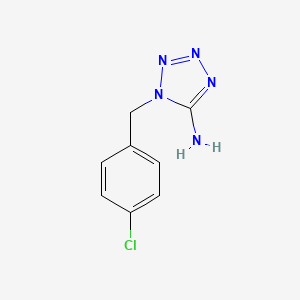

1-(4-Chlorobenzyl)-1h-tetrazol-5-amine

描述

1-(4-Chlorobenzyl)-1h-tetrazol-5-amine is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorobenzyl group attached to the tetrazole ring

准备方法

The synthesis of 1-(4-Chlorobenzyl)-1h-tetrazol-5-amine typically involves the reaction of 4-chlorobenzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

化学反应分析

1-(4-Chlorobenzyl)-1h-tetrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, which may alter the functional groups attached to the tetrazole ring.

Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include sodium azide, copper sulfate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Pharmacological Applications

Tetrazoles, including 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine, are known for their broad spectrum of biological activities:

- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . This suggests potential applications in developing new antibiotics.

- Anticancer Properties : Studies have demonstrated that tetrazole derivatives can inhibit the growth of human cancer cell lines while showing low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further investigation in cancer treatment protocols.

- Other Biological Activities : Tetrazoles are also recognized for their antiviral and antiallergic properties. They can act as selective modulators of certain receptors, contributing to their utility in treating cognitive diseases and other conditions .

Synthetic Chemistry Applications

The synthesis of tetrazole derivatives is an area of active research due to their utility as intermediates in organic synthesis:

- Building Blocks for Complex Molecules : this compound can serve as a versatile building block in the synthesis of more complex nitrogen-containing heterocycles. These compounds are valuable in drug discovery and materials science .

- Catalytic Reactions : The compound has been utilized in various catalytic reactions, enhancing the efficiency and yield of synthetic processes. For example, microwave-assisted synthesis methods have been developed that significantly reduce reaction times while improving yields of tetrazole derivatives .

Material Science Applications

Tetrazoles are increasingly being explored for their potential applications in materials science:

- Photographic Materials : Due to their unique electronic properties, tetrazoles can be incorporated into photographic materials, enhancing their performance .

- Explosives : The high nitrogen content in tetrazoles makes them suitable candidates for developing energetic materials and explosives, where stability and energy output are critical factors .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of tetrazole derivatives against hospital strains of bacteria. Among them, a derivative closely related to this compound exhibited significant antibacterial activity at low concentrations, outperforming conventional antibiotics like ciprofloxacin .

Case Study 2: Synthesis Optimization

Recent advancements in synthetic methodologies have focused on optimizing the production of 5-substituted tetrazoles using microwave-assisted techniques. This approach has demonstrated substantial improvements in yield (up to 99%) and reaction times (as short as 10 minutes), showcasing the efficiency of modern synthetic strategies involving compounds like this compound .

作用机制

The mechanism of action of 1-(4-Chlorobenzyl)-1h-tetrazol-5-amine involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the target molecules .

相似化合物的比较

1-(4-Chlorobenzyl)-1h-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

1-(4-Methylbenzyl)-1h-tetrazol-5-amine: Similar structure but with a methyl group instead of a chlorine atom.

1-(4-Bromobenzyl)-1h-tetrazol-5-amine: Contains a bromine atom instead of chlorine.

1-(4-Fluorobenzyl)-1h-tetrazol-5-amine: Contains a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the 4-chlorobenzyl group, which can influence its reactivity and biological activity .

生物活性

1-(4-Chlorobenzyl)-1H-tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClN₅ and a molecular weight of approximately 201.63 g/mol. The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its potential as a pharmacophore in drug development. The presence of the chlorobenzyl group is crucial for its biological activity, influencing solubility and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has shown significant activity against:

- SW620 (colon cancer)

- PC-3 (prostate cancer)

- NCI-H23 (lung cancer)

The compound was incorporated into novel N’-substituted derivatives that demonstrated enhanced antitumor properties, achieving IC50 values indicative of strong cytotoxic effects.

Antimalarial Activity

In studies focused on malaria, the compound was evaluated for its antiplasmodial activity against Plasmodium falciparum strains. Results showed that derivatives synthesized from this compound produced 56% to 93% inhibition of parasite growth at concentrations around 40 μg/mL. Notably, some derivatives exhibited IC50 values between 1 and 5 μg/mL, highlighting their potential as antimalarial agents.

While detailed mechanisms of action for this compound are still under investigation, preliminary studies suggest that it may interact with various biological targets:

- DNA Topoisomerases : The compound has been evaluated for its potential to inhibit these enzymes, which are critical in DNA replication and transcription.

- Microtubule Destabilization : Similar tetrazole compounds have been shown to disrupt microtubule formation, indicating a possible mechanism through which this compound may exert anticancer effects .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals how modifications can influence biological activity:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)-1H-tetrazol-5-amine | Methoxy group instead of chloro | Antitubercular activity |

| 4-Bromophenyl-1H-tetrazol-5-amine | Bromine substituent | Antimicrobial properties |

| 1-Benzyl-1H-tetrazol-5-amine | Benzyl group without halogen | Broad-spectrum activity |

This table illustrates the versatility of the tetrazole framework in medicinal chemistry while emphasizing how specific substitutions can significantly alter biological activity.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies : In vitro studies demonstrated that derivatives containing this compound were effective against multiple cancer cell lines, leading to further exploration in drug development.

- Antimicrobial Research : The compound's structural similarities to other biologically active tetrazoles have prompted investigations into its antimicrobial properties, showing promise against bacterial strains including Escherichia coli and Staphylococcus aureus .

常见问题

Basic Questions

Q. What are the common synthetic routes for 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine, and how do reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 4-chlorobenzyl chloride with 1H-tetrazol-5-amine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or ethanol. For example, outlines a procedure using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst, achieving yields >85% at 70–80°C .

- Critical Factors : Solvent choice, catalyst loading, and temperature control are crucial. Excess 4-chlorobenzyl chloride (1.2–1.5 equiv) minimizes side products like disubstituted tetrazoles.

Q. How is the purity of this compound confirmed using spectroscopic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : The aromatic protons of the 4-chlorobenzyl group appear as a doublet (δ ~7.3–7.5 ppm), while the tetrazole NH₂ group resonates at δ ~5.5–6.0 ppm. highlights similar derivatives characterized by distinct splitting patterns for substituents .

- IR Spectroscopy : A strong absorption band at ~1600–1650 cm⁻¹ corresponds to the tetrazole ring (C=N stretching), while NH₂ bending modes appear at ~1550–1580 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass of C₈H₇ClN₅ (calculated: 216.0382).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Optimization Strategies :

- Catalyst Screening : demonstrates that Bleaching Earth Clay enhances reaction efficiency by reducing activation energy, achieving 92% yield in 1 hour .

- Microwave Assistance : notes that microwave irradiation (e.g., 100 W, 120°C) reduces reaction times from hours to minutes for analogous compounds, minimizing decomposition .

- Solvent Effects : Polar solvents like DMF stabilize intermediates, but PEG-400 ( ) offers recyclability and reduced environmental impact .

Q. What strategies resolve contradictions in thermal stability data between theoretical calculations and experimental measurements for this compound?

- Methodological Approach :

- Thermogravimetric Analysis (TGA) : Experimental decomposition temperatures (Td) can be compared with DFT-calculated bond dissociation energies (BDEs). For instance, reports Td >216°C for tetrazole salts, while Gaussian 03 simulations predict stability trends based on substituent electronegativity .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX, as in ) identifies hydrogen-bonding networks that enhance thermal resilience . Discrepancies arise when amorphous impurities lower experimental Td.

Q. What computational tools predict the electronic properties of this compound for materials science applications?

- Computational Framework :

- DFT (Gaussian 09) : Calculates HOMO-LUMO gaps to assess redox activity. The electron-withdrawing Cl group reduces the HOMO energy, increasing oxidative stability .

- EXPLO5 v6.01 : Predicts detonation velocity (VD) and pressure (P) for energetic materials. shows VD >9000 m/s for tetrazole salts, comparable to HMX .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-7-3-1-6(2-4-7)5-14-8(10)11-12-13-14/h1-4H,5H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEETZLWFCRIUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NN=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353211 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31694-94-7 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。